

# 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

## CAS number

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### Compound of Interest

Compound Name: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Cat. No.: B106563

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An In-depth Technical Guide to **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**, a molecule of interest in synthetic and medicinal chemistry. While a specific CAS Number for this compound is not readily available in public databases, this guide outlines a probable synthetic route and expected characterization data based on closely related analogues.

## Chemical Identity and Properties

While the exact experimental data for **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** is not documented in the searched literature, its properties can be inferred from its structure. It is a symmetrical aromatic diether-dialdehyde. The presence of two formyl groups and ether linkages suggests potential for further chemical modifications and use as a precursor in the synthesis of more complex molecules, such as macrocyclic Schiff bases.

Table 1: Predicted Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>4</sub>	Calculated
Molecular Weight	284.31 g/mol	Calculated
IUPAC Name	2-[3-(2-Formylphenoxy)propoxy]benzaldehyde	

## Proposed Synthesis

A likely synthetic pathway for **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** can be adapted from the reported synthesis of its butoxy analogue, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. The proposed method involves the Williamson ether synthesis, a well-established reaction for forming ethers.

## Experimental Protocol

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific reactants.

Reaction: Williamson Ether Synthesis

Reactants:

- Salicylaldehyde
- 1,3-Dibromopropane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

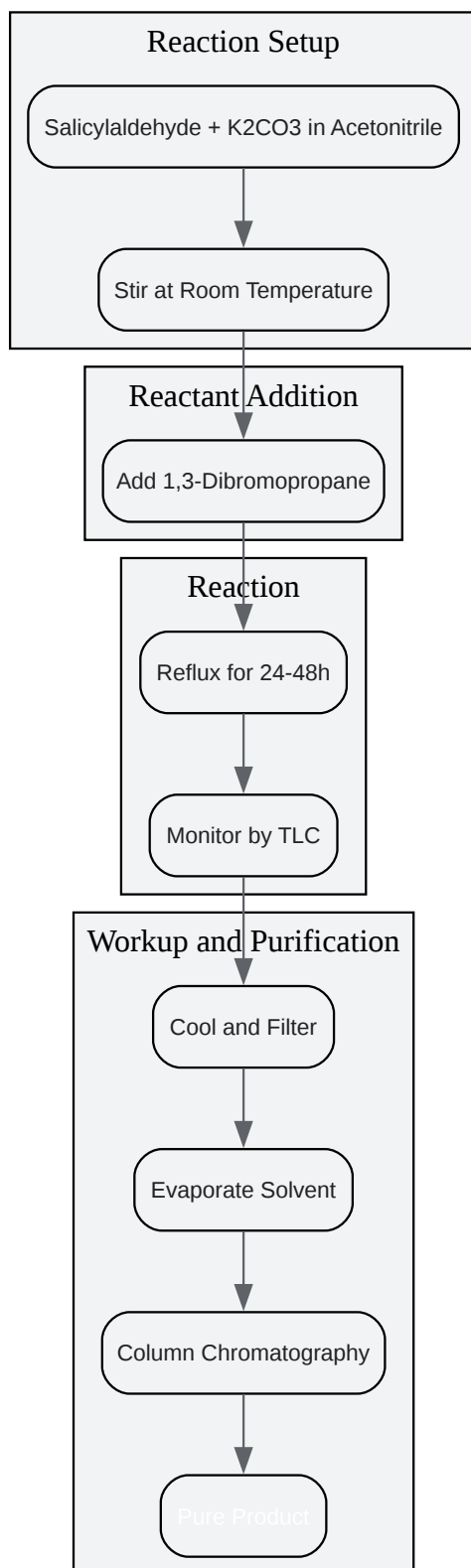
- To a solution of salicylaldehyde (2.0 equivalents) in dry acetonitrile, add potassium carbonate (2.2 equivalents).

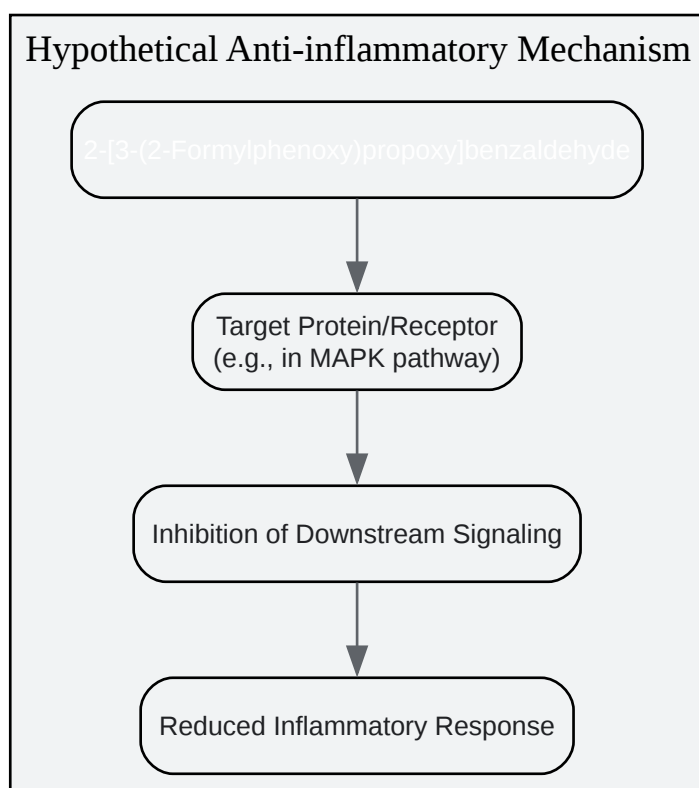
- Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.

Table 2: Reagent Quantities for a Laboratory Scale Synthesis

Reagent	Molar Mass ( g/mol )	Equivalents	Amount
Salicylaldehyde	122.12	2.0	(Calculated based on desired scale)
1,3-Dibromopropane	201.86	1.0	(Calculated based on desired scale)
Potassium Carbonate	138.21	2.2	(Calculated based on desired scale)
Acetonitrile	-	-	(Sufficient to dissolve reactants)

## Synthetic Workflow Diagram





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